
3-(4-甲氧基苄基)-7-(3-(对甲苯基)-1,2,4-恶二唑-5-基)喹唑啉-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H20N4O4 and its molecular weight is 440.459. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌活性
PTQ 作为一种抗癌药物显示出前景,因为它能够抑制参与癌细胞增殖和存活的特定信号通路。研究人员已经研究了 PTQ 对各种癌症类型(包括乳腺癌、肺癌和结肠癌)的影响。机理研究表明 PTQ 会干扰细胞周期进程、诱导凋亡并抑制肿瘤生长。 对其分子靶点的进一步探索和临床试验正在进行中 .
抗炎特性
炎症在各种疾病中起着至关重要的作用,从自身免疫性疾病到心血管疾病。PTQ 通过调节关键的炎症介质(如细胞因子和酶)来发挥抗炎作用。研究人员已经探索了它在缓解类风湿性关节炎、炎症性肠病和动脉粥样硬化等疾病方面的潜力。 临床前研究表明 PTQ 可能通过抑制 NF-κB 信号通路和 COX-2 表达来减轻炎症 .
神经保护和认知增强
PTQ 的喹唑啉骨架引起了神经药理学领域的兴趣。它表现出针对氧化应激、兴奋性毒性和神经炎症的神经保护作用。此外,PTQ 通过促进突触可塑性和改善记忆来增强认知功能。 研究人员正在研究它在治疗阿尔茨海默病和帕金森病等神经退行性疾病方面的潜力 .
抗菌活性
PTQ 对细菌、真菌和寄生虫具有广谱抗菌活性。其机制包括破坏细胞膜、抑制必需酶和干扰 DNA 复制。研究人员已经探索了 PTQ 作为现有抗生素的潜在替代方案,尤其是在耐药病原体的背景下。 需要进一步的研究来优化其疗效和安全性 .
抗病毒潜力
新出现的证据表明 PTQ 可能具有抗病毒特性。它已经显示出对 RNA 病毒(包括流感病毒和丙型肝炎病毒)具有抑制作用。PTQ 会干扰病毒的进入、复制和组装。 正在进行的研究旨在揭示其完整的抗病毒谱并评估其临床相关性 .
光物理应用
除了生物活性之外,PTQ 的光物理性质使其在光电子应用中引人注目。它的荧光特性允许对分析物进行灵敏检测,使其在生物传感器和成像技术中很有用。研究人员探索了基于 PTQ 的材料用于有机发光二极管 (OLED) 和太阳能电池。 新型 PTQ 衍生物的设计增强了它们在这些应用中的性能 .
属性
CAS 编号 |
1207008-61-4 |
|---|---|
分子式 |
C25H20N4O4 |
分子量 |
440.459 |
IUPAC 名称 |
3-[(4-methoxyphenyl)methyl]-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H20N4O4/c1-15-3-7-17(8-4-15)22-27-23(33-28-22)18-9-12-20-21(13-18)26-25(31)29(24(20)30)14-16-5-10-19(32-2)11-6-16/h3-13H,14H2,1-2H3,(H,26,31) |
InChI 键 |
YHWSCTSFFXVLTJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)OC |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide](/img/structure/B2514309.png)
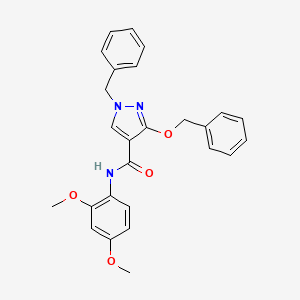
![4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine](/img/structure/B2514313.png)
![ethyl 3-(3-chlorophenyl)-5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2514315.png)
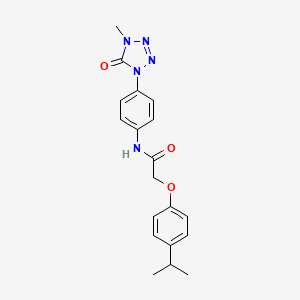
![3-allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2514318.png)
![4-Azaspiro[2.4]heptane](/img/structure/B2514319.png)
![N-(4-chlorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2514320.png)
![2,4-Dibromo-6-{[(4-fluorobenzyl)imino]methyl}benzenol](/img/structure/B2514322.png)
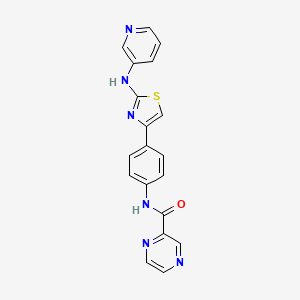
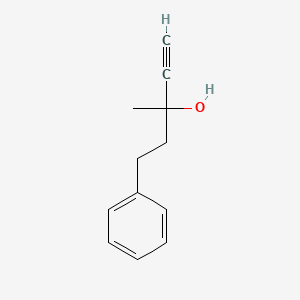
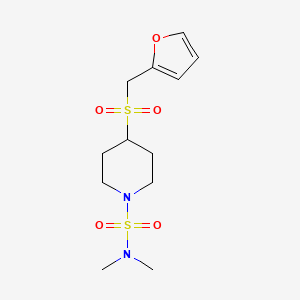
![4-[(4-Fluorophenyl)methyl]-11-[4-(propan-2-yl)phenyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2514328.png)
![7-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2514329.png)
